What is the chemical structure of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
What is the chemical structure of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate, a functionalized piperazine derivative of significant interest in medicinal chemistry and drug development. Although specific literature on this exact molecule is sparse, this document constructs a robust profile by leveraging established principles of organic synthesis, spectroscopic analysis, and the well-documented pharmacology of the piperazine scaffold. We present its deduced chemical structure, a proposed, high-yield synthetic pathway, predicted physicochemical properties, and a detailed breakdown of expected analytical characterizations. Furthermore, we discuss the potential therapeutic applications of this compound, grounded in the established bioactivity of related arylpiperazine structures. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, or evaluate this and similar molecules.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in a vast array of approved pharmaceutical agents is a testament to its favorable properties. Incorporating a piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a versatile handle for synthetic modification to fine-tune pharmacological activity.[1][2] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, targeting receptors and enzymes across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]
The subject of this guide, tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate, combines this privileged scaffold with a 3-hydroxybenzoyl group. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for regioselective synthesis, making it a valuable intermediate.[1][5] The 3-hydroxybenzoyl moiety provides key hydrogen bonding features and a potential site for further derivatization, making this molecule a compelling building block for creating novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is defined by a central piperazine ring. One nitrogen atom is acylated with a 3-hydroxybenzoyl group, while the other is protected with a tert-butyloxycarbonyl (Boc) group.
Chemical Structure
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IUPAC Name: tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
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Molecular Formula: C₁₆H₂₂N₂O₄
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SMILES: C1CN(C(=O)C2=CC(=CC=C2)O)CCN1C(=O)OC(C)(C)C
Below is a two-dimensional representation of the molecular structure.
Caption: Proposed workflow for amide coupling synthesis.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed for high efficiency and purity. The use of EDC/HOBt activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of N-Boc-piperazine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is included to neutralize the hydrochloride salt of EDC and any acid formed, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its low boiling point, which facilitates product isolation.
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Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add 1-Hydroxybenzotriazole (HOBt, 1.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq.). Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
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Amine Addition: Add N-Boc-piperazine (1.05 eq.) [6][7][8]to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Characterization (Predicted)
The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data are predicted based on the known characteristics of the N-Boc-piperazine and 3-hydroxybenzoyl moieties. [9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Signals corresponding to the four protons on the 3-hydroxybenzoyl ring are expected in the aromatic region (δ 6.8-7.8 ppm). Due to the meta-substitution pattern, complex splitting (multiplets, doublets of doublets) is anticipated.
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Phenolic Proton: A broad singlet for the hydroxyl (-OH) proton, which may be exchangeable with D₂O, typically appears between δ 9.0-10.0 ppm.
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Piperazine Protons: The eight protons of the piperazine ring will likely appear as two or more broad multiplets in the range of δ 3.2-3.8 ppm. The signals are often complex due to the restricted rotation around the amide C-N bond.
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Boc Protons: A characteristic sharp singlet integrating to nine protons for the tert-butyl group will be observed in the upfield region, typically around δ 1.4-1.5 ppm.
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¹³C NMR:
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Carbonyl Carbons: Two signals are expected in the downfield region for the amide (C=O) and carbamate (C=O) carbons, approximately at δ 168-172 ppm and δ 154-156 ppm, respectively.
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Aromatic Carbons: Six distinct signals for the carbons of the benzene ring will be present between δ 115-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield in this group.
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Boc Carbons: A signal for the quaternary carbon of the tert-butyl group will be near δ 80 ppm, and the methyl carbons will appear around δ 28 ppm.
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Piperazine Carbons: Signals for the four distinct carbons of the piperazine ring are expected in the range of δ 40-50 ppm.
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Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band for the phenolic hydroxyl group is expected in the region of 3200-3500 cm⁻¹.
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C-H Stretches: Aliphatic C-H stretching from the piperazine and Boc groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be seen just above 3000 cm⁻¹.
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C=O Stretches: Two strong, distinct carbonyl absorption bands are expected. The amide carbonyl will typically appear around 1630-1650 cm⁻¹, while the carbamate carbonyl will be at a higher frequency, around 1680-1700 cm⁻¹.
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C-N Stretch: A moderate absorption band for the C-N bond will be present in the 1200-1350 cm⁻¹ region.
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C-O Stretch: Bands corresponding to the C-O bonds of the ester and phenol will be visible in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
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Electrospray Ionization (ESI): In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 307.16. The sodium adduct [M+Na]⁺ at m/z 329.14 is also likely. A common fragmentation pattern would be the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Potential Applications in Drug Discovery
The molecular architecture of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate makes it a highly attractive scaffold for developing novel therapeutic agents. The piperazine core is a proven pharmacophore, and the specific functionalization of this molecule suggests several potential avenues for research.
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CNS-Active Agents: Arylpiperazines are renowned for their activity on various neurotransmitter receptors, including serotonin and dopamine receptors. [4]This makes them valuable scaffolds for developing antipsychotic, antidepressant, and anxiolytic drugs.
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Anticancer Agents: Numerous piperazine-containing compounds have been investigated for their cytotoxic activities against various cancer cell lines. [14]The benzoylpiperazine moiety can be tailored to interact with specific enzymatic targets within cancer cells.
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Antimicrobial Agents: The piperazine scaffold is a component of several antibacterial and antifungal drugs. [3]This molecule could serve as a starting point for the synthesis of new anti-infective agents.
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Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The 3-hydroxybenzoyl group can be used to probe interactions within a protein's binding site, while the exposed Boc-piperazine can be deprotected and elaborated to grow the fragment into a more potent lead compound. [6]
Conclusion
While tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is not extensively cataloged in current chemical literature, its synthesis is readily achievable through established and reliable synthetic methodologies. Its structure combines the pharmacologically significant piperazine scaffold with functional groups that are ripe for chemical exploration. The predictive analytical data provided in this guide offer a clear roadmap for its characterization. Given the vast therapeutic precedent for arylpiperazine derivatives, this molecule represents a valuable building block and a promising starting point for the development of next-generation therapeutic agents.
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